molecular formula C25H21N3O3 B11695459 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide

Cat. No.: B11695459
M. Wt: 411.5 g/mol
InChI Key: JUVATPPZEIQMEI-WGOQTCKBSA-N
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Description

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-phenyl-4-quinolinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of hydrolases and oxidoreductases.

    Medicine: Explored for its potential anticancer and antimicrobial properties. Studies have shown that Schiff bases can exhibit significant biological activity.

Mechanism of Action

The mechanism by which N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. The azomethine group (C=N) is crucial for its biological activity, as it can participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 3,4-Dimethoxyphenethylamine

Uniqueness

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is unique due to its specific structural features, such as the presence of both quinoline and hydrazide moieties. These structural elements contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O3/c1-30-23-13-12-17(14-24(23)31-2)16-26-28-25(29)20-15-22(18-8-4-3-5-9-18)27-21-11-7-6-10-19(20)21/h3-16H,1-2H3,(H,28,29)/b26-16+

InChI Key

JUVATPPZEIQMEI-WGOQTCKBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC

Origin of Product

United States

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